molecular formula C11H12N4OS B2674609 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170039-15-2

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2674609
CAS RN: 1170039-15-2
M. Wt: 248.3
InChI Key: YWZZYMMYZARYHH-UHFFFAOYSA-N
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Description

The compound appears to contain a cyclopenta[d]thiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, without more specific information, it’s difficult to provide the exact structure of this compound .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure, particularly the functional groups it contains. For example, if it contains an amine group, it might undergo reactions typical of amines .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Standard safety measures should be taken while handling it, including using personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in various fields like medicine, materials science, etc .

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15-8(5-6-12-15)10(16)14-11-13-7-3-2-4-9(7)17-11/h5-6H,2-4H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZZYMMYZARYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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